molecular formula C15H13NO3 B2500652 4-Acetyl-2-(4-acetylphenoxy) pyridine CAS No. 1607436-57-6

4-Acetyl-2-(4-acetylphenoxy) pyridine

Cat. No.: B2500652
CAS No.: 1607436-57-6
M. Wt: 255.273
InChI Key: UWONRWAXOIKSKE-UHFFFAOYSA-N
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Description

4-Acetyl-2-(4-acetylphenoxy) pyridine is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.273. The purity is usually 95%.
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Scientific Research Applications

Medicinal and Chemosensing Applications

Pyridine derivatives, including 4-Acetyl-2-(4-acetylphenoxy) pyridine, exhibit a wide range of biological activities and applications in medicinal chemistry. They have been identified for their antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. These compounds' versatility also extends to chemosensing, where they show high affinity for various ions and neutral species, making them effective in detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Catalysis and Organic Synthesis

The synthesis and applications of pyridine derivatives, potentially including compounds like this compound, in catalysis and organic synthesis are significant. These compounds serve as key precursors or intermediates in the development of medicinal and pharmaceutical products, highlighting their broad synthetic applications and bioavailability. The review of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds underlines the importance of pyridine derivatives in facilitating the development of lead molecules through various catalytic applications (Parmar et al., 2023).

Anticancer Potency

Research into pyridine derivatives has also focused on their potential as anticancer agents. Pyridine-based Cu(II) complexes, for instance, have shown excellent anticancer potency against various cancer cell lines, suggesting that the structural framework provided by pyridine derivatives, including potentially this compound, could be beneficial in developing potent anticancer agents (Alshamrani, 2023).

Mechanism of Action

The mechanism of action of pyridine derivatives can vary depending on their structure and the specific biological target. For instance, some pyridine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with “4-Acetyl-2-(4-acetylphenoxy) pyridine” should be available in its Safety Data Sheet (SDS). For instance, the SDS for 4-acetylpyridine indicates that it is a flammable liquid and can cause skin and eye irritation .

Future Directions

The future directions in the research of pyridine derivatives include the development of new synthetic routes and the exploration of their biological activities. For instance, there is a need for a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . Additionally, the development of pyridine-based novel antibiotic/drug design is a promising area of research .

Properties

IUPAC Name

1-[4-(4-acetylpyridin-2-yl)oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)12-3-5-14(6-4-12)19-15-9-13(11(2)18)7-8-16-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWONRWAXOIKSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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